molecular formula C9H11NO B8806846 2-(1-Methylcyclopropyl)pyridin-4(1H)-one CAS No. 1163707-48-9

2-(1-Methylcyclopropyl)pyridin-4(1H)-one

Cat. No.: B8806846
CAS No.: 1163707-48-9
M. Wt: 149.19 g/mol
InChI Key: OMWOCSIQOUVUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylcyclopropyl)pyridin-4(1H)-one is a pyridinone derivative characterized by a 1-methylcyclopropyl substituent at the 2-position of the pyridin-4(1H)-one ring. The pyridinone core is a six-membered aromatic ring containing one oxygen atom, contributing to its polarity and hydrogen-bonding capacity.

Properties

CAS No.

1163707-48-9

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(1-methylcyclopropyl)-1H-pyridin-4-one

InChI

InChI=1S/C9H11NO/c1-9(3-4-9)8-6-7(11)2-5-10-8/h2,5-6H,3-4H2,1H3,(H,10,11)

InChI Key

OMWOCSIQOUVUFY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=O)C=CN2

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences :

  • Core Ring: Pyridazine (two nitrogen atoms) vs. pyridinone (one oxygen, one nitrogen).
  • Substituent : 1-Methylcyclopropyl at the 4-position vs. 2-position in the target compound.
  • Salt Form : Hydrochloride salt enhances solubility for industrial applications.

Implications :

  • The pyridazine core may exhibit stronger π-π stacking interactions in drug design compared to the hydrogen-bonding pyridinone.
  • Applications include pharmaceutical and agrochemical synthesis due to its versatility in functionalization .

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (CAS 1083168-88-0)

Structural Differences :

  • Substituents : Bromine at position 5 and methylsulfonyl-ethyl at position 1 vs. 1-methylcyclopropyl at position 2.
  • Electronic Effects : Bromine’s electron-withdrawing nature contrasts with the electron-donating cyclopropane.

Implications :

  • Bromine facilitates cross-coupling reactions, making this compound a reactive intermediate.

2-(Hydroxymethyl)pyridin-4(1H)-one (CAS 933030-89-8)

Structural Differences :

  • Substituent : Hydroxymethyl at position 2 vs. 1-methylcyclopropyl.
  • Molecular Weight : 125.13 g/mol (lighter than the target compound, assuming similar core).

Implications :

  • Hydroxymethyl increases polarity, favoring solubility in aqueous media (e.g., biological buffers).
  • Applications: Likely used as a building block for metal-chelating agents or prodrugs due to its hydroxyl group .

2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 70381-53-2)

Structural Differences :

  • Ring System: Fused pyrido-pyrimidinone vs. monocyclic pyridinone.
  • Substituents : Methyl and propyl groups at positions 2 and 3.

Implications :

  • The fused ring system may enhance planar rigidity, improving binding to flat enzymatic pockets.
  • Potential use in kinase inhibition or as a scaffold for heterocyclic libraries .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Applications Reference
2-(1-Methylcyclopropyl)pyridin-4(1H)-one Pyridinone 1-Methylcyclopropyl (position 2) ~151 (estimated) Pharmaceutical intermediates N/A
4-(1-Methylcyclopropyl)pyridazine HCl Pyridazine 1-Methylcyclopropyl (position 4) Not provided Agrochemical synthesis
5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one Pyridinone Bromine (position 5), methylsulfonyl-ethyl Not provided Reactive intermediate
2-(Hydroxymethyl)pyridin-4(1H)-one Pyridinone Hydroxymethyl (position 2) 125.13 Chelation, prodrugs
2-Methyl-3-propyl-pyrido-pyrimidinone Fused pyrido-pyrimidinone Methyl (position 2), propyl (position 3) 238.72 (hydrochloride salt) Kinase inhibitors

Key Research Findings and Trends

  • Pyridinone vs. Pyridazine: Pyridinones are preferred in drug discovery for their balanced polarity, while pyridazines are leveraged for their dual nitrogen atoms in agrochemicals .
  • Substituent Effects : Cyclopropane groups improve metabolic stability in vivo, whereas bromine or hydroxymethyl groups enhance synthetic utility .
  • Fused Systems: Pyrido-pyrimidinones demonstrate broader bioactivity due to structural complexity, though synthesis is more challenging .

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